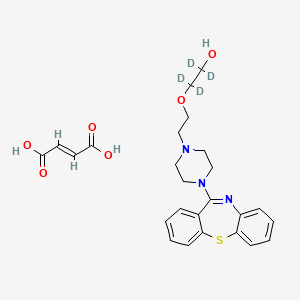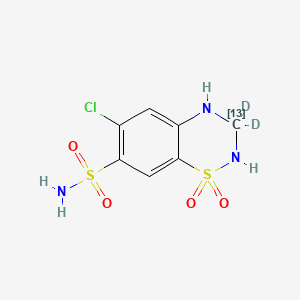
Quetiapine D4 fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quetiapine D4 fumarate, also known as 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-D4 (2E)-2-Butenedioate, is an antipsychotic drug . It is primarily used to treat various types of psychiatric disorders, such as schizophrenia, bipolar or unipolar disorders, or borderline disorder . It is also used for sleep disorders . Quetiapine acts on dopamine, serotonin, noradrenaline, histamine, and other neurotransmitters .
Synthesis Analysis
Quetiapine undergoes extensive metabolism, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The major metabolic pathways involved in metabolite formation are CYP3A4/5 and/or CYP2D6 .Molecular Structure Analysis
The molecular formula of Quetiapine D4 fumarate is C25H29N3O6S . The molecular weight is 503.6 g/mol . The exact mass and monoisotopic mass are 503.20281381 g/mol .Chemical Reactions Analysis
Quetiapine undergoes degradation under different stress conditions such as oxidation, hydrolysis, heat, humidity, and photolysis .Physical And Chemical Properties Analysis
Quetiapine D4 fumarate has a molecular weight of 503.6 g/mol . The exact mass and monoisotopic mass are 503.20281381 g/mol . The hydrogen bond donor count is 3, and the hydrogen bond acceptor count is 9 . The rotatable bond count is 8 .Aplicaciones Científicas De Investigación
Treatment of Schizophrenia and Acute Manic Episodes
Quetiapine fumarate (QTF) was approved for the treatment of schizophrenia and acute manic episodes . It is an atypical antipsychotic drug used to treat these conditions .
Adjunctive Treatment for Major Depressive Disorders
QTF can also be used as an adjunctive treatment for major depressive disorders . It is used to treat major depression and bipolar disorder .
Formulation Development
The formulation development of solid self-nanoemulsifying drug delivery systems of QTF via hot-melt extrusion technology has been studied . This is to address the limited oral bioavailability of QTF due to its poor aqueous solubility and pre-systemic metabolism .
Analytical Methods
Numerous analytical methods have been developed for the determination, validation, stability testing, separation, and quantification of QTF . These methods utilize RP-HPLC, UPLC, hyphenated systems, high-performance thin-layer chromatography (HPTLC), spectroscopy, electrochemical, and electrophoresis methods .
Internal Standard for Quantification
Quetiapine-D4 Fumarate is intended for use as an internal standard for the quantification of Quetiapine Fumarate by GC or LC-MS .
Prenatal Exposure Studies
Studies have been conducted to investigate the mechanisms by which prenatal exposure to QTF affects the growth of isolated VM neurons in mouse embryos .
Mecanismo De Acción
Target of Action
Quetiapine D4 fumarate, an atypical antipsychotic agent, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . It also has moderate affinity for serotonin 1A receptors (HTR1A) and antagonist activity at alpha1 adrenergic, muscarinic, and histaminergic (HTH1) receptors .
Mode of Action
In schizophrenia, its actions could occur from the antagonism of D2 and 5HT2A receptors . The blockade of D2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity .
Biochemical Pathways
Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Among them, CYP3A4 and CYP2D6 are the predominant metabolic systems . CYP3A4 is known to give rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, and CYP2D6 is known to give rise to 7-hydroxyquetiapine, 7-hydroxy-N-desalkylquetiapine .
Pharmacokinetics
Quetiapine demonstrates a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs . The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP 3A4 and CYP 2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours , and the oral bioavailability of the drug in tablet form is nearly 100% .
Result of Action
Quetiapine has hypnotic effects at low doses, mood effects at midrange doses, and antipsychotic effects at higher doses . It is approved as a first-line therapy for bipolar mania and depression and as an adjuvant for major depressive disorder . The sedative effects of quetiapine are sometimes diminished at higher doses .
Action Environment
The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035 , which means that the use of quetiapine fumarate is predicted to present an insignificant risk to the environment . Quetiapine fumarate is water soluble. Following sewage treatment, in the natural environment quetiapine fumarate is expected to dissipate from the water phase into aquatic sediments where it is expected to undergo extensive degradation .
Safety and Hazards
Quetiapine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity and specific target organ toxicity (single exposure) . It is also associated with serious eye damage/eye irritation . Users are advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SQGQDMBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









